
2-Cyano-3-(5-(2-nitro-phenyl)-furan-2-YL)-acrylic acid methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyano-3-(5-(2-nitro-phenyl)-furan-2-YL)-acrylic acid methyl ester is an organic compound with a complex structure that includes a cyano group, a nitro-phenyl group, and a furan ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-3-(5-(2-nitro-phenyl)-furan-2-YL)-acrylic acid methyl ester typically involves multi-step organic reactions. One common method starts with the preparation of the furan ring, followed by the introduction of the nitro-phenyl group through electrophilic aromatic substitution. The cyano group is then added via a nucleophilic substitution reaction. Finally, the acrylic acid methyl ester moiety is introduced through esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate each step of the synthesis. Continuous flow reactors and automated synthesis platforms can also be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring and the nitro-phenyl group.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: The cyano group can participate in nucleophilic substitution reactions, leading to various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the cyano group.
Major Products
Oxidation: Products may include furan derivatives with additional oxygen-containing functional groups.
Reduction: The primary product is the corresponding amine derivative.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In organic synthesis, 2-Cyano-3-(5-(2-nitro-phenyl)-furan-2-YL)-acrylic acid methyl ester serves as a versatile intermediate for the preparation of more complex molecules. Its functional groups allow for further modifications, making it valuable in the synthesis of heterocyclic compounds and pharmaceuticals.
Biology and Medicine
The compound’s derivatives have potential applications in medicinal chemistry. For instance, the nitro-phenyl group can be modified to produce bioactive molecules with antimicrobial or anticancer properties. The cyano group is also a key feature in many pharmacologically active compounds.
Industry
In materials science, this compound can be used to develop novel polymers and materials with specific electronic or optical properties. Its unique structure allows for the design of materials with tailored functionalities.
Mecanismo De Acción
The biological activity of 2-Cyano-3-(5-(2-nitro-phenyl)-furan-2-YL)-acrylic acid methyl ester and its derivatives is often related to their ability to interact with specific molecular targets. For example, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The cyano group can also participate in interactions with enzymes or receptors, modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
2-Cyano-3-(5-phenyl-furan-2-YL)-acrylic acid methyl ester: Lacks the nitro group, which may result in different reactivity and biological activity.
2-Cyano-3-(5-(2-amino-phenyl)-furan-2-YL)-acrylic acid methyl ester: Contains an amino group instead of a nitro group, potentially altering its chemical and biological properties.
2-Cyano-3-(5-(2-methyl-phenyl)-furan-2-YL)-acrylic acid methyl ester: The presence of a methyl group instead of a nitro group can affect its reactivity and applications.
Uniqueness
The presence of both a nitro-phenyl group and a cyano group in 2-Cyano-3-(5-(2-nitro-phenyl)-furan-2-YL)-acrylic acid methyl ester makes it unique compared to similar compounds. These functional groups provide a wide range of chemical reactivity and potential biological activity, making it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C15H10N2O5 |
|---|---|
Peso molecular |
298.25 g/mol |
Nombre IUPAC |
methyl (E)-2-cyano-3-[5-(2-nitrophenyl)furan-2-yl]prop-2-enoate |
InChI |
InChI=1S/C15H10N2O5/c1-21-15(18)10(9-16)8-11-6-7-14(22-11)12-4-2-3-5-13(12)17(19)20/h2-8H,1H3/b10-8+ |
Clave InChI |
ZMXDIXKWWXDNMP-CSKARUKUSA-N |
SMILES isomérico |
COC(=O)/C(=C/C1=CC=C(O1)C2=CC=CC=C2[N+](=O)[O-])/C#N |
SMILES canónico |
COC(=O)C(=CC1=CC=C(O1)C2=CC=CC=C2[N+](=O)[O-])C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



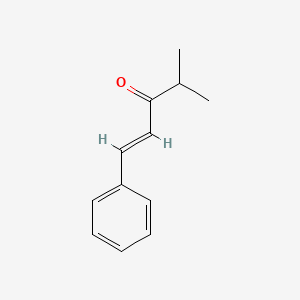

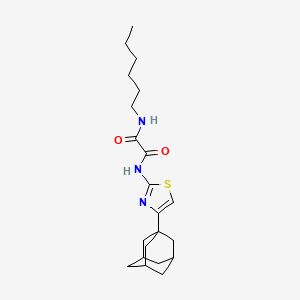
![3-(3,4-dimethoxyphenyl)-N'-[(E)-2-thienylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11997975.png)
![(5Z)-3-Hexyl-5-[(3-mesityl-1-phenyl-1H-pyrazol-4-YL)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11997982.png)

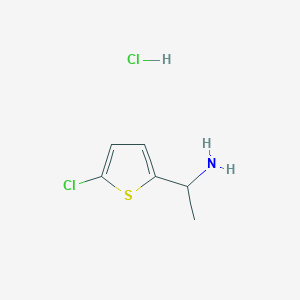


![5-(4-methylphenyl)-4-{[(E)-(2-methylphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B11998011.png)
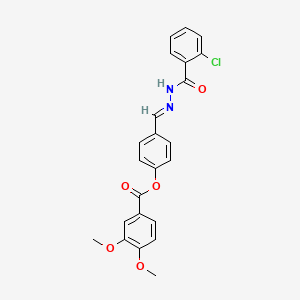
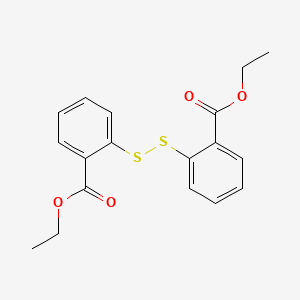
![ethyl (2E)-2-(1-{4-[(4-chlorobenzyl)oxy]phenyl}ethylidene)hydrazinecarboxylate](/img/structure/B11998055.png)
